molecular formula C20H22ClF2N3O B1667908 Befiradol CAS No. 208110-64-9

Befiradol

Cat. No.: B1667908
CAS No.: 208110-64-9
M. Wt: 393.9 g/mol
InChI Key: PKZXLMVXBZICTF-UHFFFAOYSA-N
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Scientific Research Applications

Befiradol has a wide range of scientific research applications, including:

Mechanism of Action

Befiradol is a potent and selective 5-HT1A receptor full agonist . In recombinant cell lines expressing human 5-HT1A receptors, this compound exhibits high agonist efficacy for a variety of signal transduction read-outs . In rat models, it has powerful analgesic and antiallodynic effects comparable to those of high doses of opioid painkillers .

Future Directions

Befiradol is currently being studied for the treatment of levodopa-induced dyskinesia . In 2023, Neurolixis announced positive results of its Phase 2A clinical trial with this compound for the treatment of levodopa-induced dyskinesias (LID) in Parkinson’s disease (PD) . The company plans to advance this compound to a Phase 2B study to further evaluate the drug’s efficacy and safety in a larger patient population .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Befiradol involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the reaction of 3-chloro-4-fluorobenzoyl chloride with 4-fluoropiperidine to form an intermediate compound. This intermediate is then reacted with (5-methyl-2-pyridinyl)methylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Befiradol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Befiradol is unique due to its high selectivity and potency as a 5-HT1A receptor agonist. Similar compounds include:

Compared to these compounds, this compound exhibits higher efficacy and selectivity, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF2N3O/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15/h2-5,10-11,24H,6-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZXLMVXBZICTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943058
Record name Befiradol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208110-64-9
Record name Befiradol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208110-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Befiradol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208110649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Befiradol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEFIRADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAT9OHA1YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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